(2E)-3-{N-[3-(methoxycarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]carbam oyl}prop-2-enoic acid
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Overview
Description
(2E)-4-{[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID is a complex organic compound that features a benzothiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-{[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Methoxycarbonyl Group: This step often involves esterification reactions using methanol and a suitable acid catalyst.
Formation of the Butenoic Acid Moiety: This can be synthesized through aldol condensation reactions followed by oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can be used to modify the carbonyl groups present in the structure.
Substitution: Various substitution reactions can be performed on the benzothiophene ring to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents:
Diagnostic Tools: Use in imaging or as a marker for certain biological processes.
Industry
Materials Science: Incorporation into polymers or other materials to enhance properties such as conductivity or stability.
Agriculture: Possible use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2E)-4-{[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene ring structures.
Methoxycarbonyl Compounds: Molecules containing the methoxycarbonyl functional group.
Butenoic Acid Derivatives: Compounds with similar butenoic acid moieties.
Uniqueness
Structural Features: The combination of the benzothiophene ring, methoxycarbonyl group, and butenoic acid moiety makes this compound unique.
Reactivity: Its specific reactivity profile distinguishes it from other similar compounds.
Properties
Molecular Formula |
C14H15NO5S |
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Molecular Weight |
309.34 g/mol |
IUPAC Name |
(E)-4-[(3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H15NO5S/c1-20-14(19)12-8-4-2-3-5-9(8)21-13(12)15-10(16)6-7-11(17)18/h6-7H,2-5H2,1H3,(H,15,16)(H,17,18)/b7-6+ |
InChI Key |
PHSWQJBAHRHEHZ-VOTSOKGWSA-N |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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